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  • Product: 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid
  • CAS: 40117-92-8

Core Science & Biosynthesis

Foundational

Unraveling the Enigmatic Mechanism of Action of 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The 1-benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid scaffold represents a versatile and intriguing platform in medicinal chemistry. While direct, comprehensive studies on the mechanism of action for this...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid scaffold represents a versatile and intriguing platform in medicinal chemistry. While direct, comprehensive studies on the mechanism of action for this specific class of derivatives are not extensively documented under this precise nomenclature, the constituent chemical motifs are prevalent in a multitude of biologically active agents. This technical guide provides an in-depth exploration of the potential mechanisms of action for these derivatives, drawing upon established knowledge of structurally related compounds. We will delve into the most probable biological targets, including GABA transporters and NMDA receptors, and extend the discussion to other plausible enzyme and receptor systems. This document is designed to equip researchers, scientists, and drug development professionals with a robust framework for investigating and elucidating the precise molecular interactions of novel compounds based on this promising scaffold.

Introduction: The Structural Significance of the Piperidine-4-carboxylic Acid Core

The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[1] Its rigid, six-membered structure provides an excellent scaffold for the precise three-dimensional arrangement of pharmacophoric elements, facilitating high-affinity interactions with biological targets.[2] The addition of a carboxylic acid group at the 4-position, and a benzyl group at the 1-position, introduces key functionalities that can engage in a variety of molecular interactions, including hydrogen bonding, ionic interactions, and hydrophobic interactions. The 1-benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid core, with its dual carboxylic acid functionalities and a lipophilic benzyl group, presents a unique combination of features that suggest a range of potential biological activities. This guide will systematically explore these possibilities, grounded in the established pharmacology of related structures.

Primary Hypothesized Mechanisms of Action

Based on extensive research into derivatives of piperidine carboxylic acids, two primary mechanisms of action emerge as the most probable for the 1-benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid class: modulation of GABAergic neurotransmission and antagonism of the N-methyl-D-aspartate (NMDA) receptor.

Inhibition of Gamma-Aminobutyric Acid (GABA) Uptake

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. The termination of GABAergic signaling is primarily mediated by its reuptake from the synaptic cleft via GABA transporters (GATs). Inhibition of these transporters, particularly GAT-1, prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism is a clinically validated strategy for the treatment of epilepsy.[3]

Several derivatives of piperidine-3-carboxylic acid (nipecotic acid) and related structures are potent and selective GABA uptake inhibitors.[3][4] A notable example is Tiagabine, (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid, a marketed anticonvulsant that acts as a selective GAT-1 inhibitor.[5][6] The carboxylic acid moiety is crucial for its interaction with the transporter. It is therefore highly plausible that derivatives of 1-benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid could exhibit similar activity, with the two carboxylic acid groups potentially enhancing binding affinity to the GABA transporter.

A systematic approach is required to validate this potential mechanism. The following workflow outlines the key experimental steps:

GABAUptakeWorkflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation radioligand_binding Radioligand Binding Assay ([3H]-GABA or [3H]-Tiagabine) synaptosome_uptake [3H]-GABA Uptake Assay in Rat Brain Synaptosomes radioligand_binding->synaptosome_uptake Determine Ki cell_based_uptake Cell-Based GABA Uptake Assay (hGAT-1 Transfected Cells) synaptosome_uptake->cell_based_uptake Confirm IC50 & Selectivity electrophysiology Electrophysiological Recordings (e.g., Patch-Clamp) cell_based_uptake->electrophysiology Functional Confirmation seizure_models Anticonvulsant Activity in Rodent Seizure Models (e.g., scPTZ, DMCM) electrophysiology->seizure_models Evaluate Efficacy microdialysis In Vivo Microdialysis (Measure Extracellular GABA Levels) seizure_models->microdialysis Confirm MoA in vivo NMDAPathway cluster_assays Experimental Assays Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Leads to Our_Compound 1-Benzyl-4-(carboxymethyl) piperidine-4-carboxylic acid derivative Our_Compound->NMDA_R Antagonizes binding_assay Radioligand Binding Assay ([³H]-CGS-19755) calcium_imaging Calcium Imaging Assay (e.g., Fluo-4 AM) electrophysiology_nmda Electrophysiology (NMDA-evoked currents)

Caption: NMDA receptor antagonism and key experimental assays.

Step-by-Step Protocol for Calcium Imaging Assay in Primary Neuronal Cultures:

  • Cell Culture and Loading:

    • Culture primary neurons (e.g., cortical or hippocampal neurons) on glass coverslips.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Compound Incubation and Stimulation:

    • Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope.

    • Perfuse the cells with an extracellular solution and pre-incubate with the test compound for a defined period.

    • Stimulate the cells with a specific concentration of NMDA to induce calcium influx.

  • Image Acquisition and Analysis:

    • Record the fluorescence intensity of the cells before, during, and after NMDA application.

    • An increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

    • Quantify the peak fluorescence change in the presence and absence of the test compound.

    • Calculate the percentage inhibition of the NMDA-induced calcium response and determine the IC₅₀ value.

Exploration of Other Potential Mechanisms

The versatility of the piperidine scaffold means that derivatives of 1-benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid could interact with a diverse range of other biological targets. [1]

Potential Target Class Specific Examples Rationale for Interaction
G-Protein Coupled Receptors (GPCRs) Sigma-1 Receptor, Histamine H3 Receptor, Neurokinin-3 (NK3) Receptor The piperidine moiety is a common structural feature in ligands for these receptors. [7][8]The benzyl group can provide key hydrophobic interactions.
Enzymes Steroid-5-alpha-reductase, Acetylcholinesterase N-substituted piperidine derivatives have shown inhibitory activity against these enzymes. [9][10]The carboxylic acid groups could interact with active site residues.
Protein Kinases Protein Kinase B (Akt) The rigid piperidine core can be used to orient pharmacophoric groups for high-affinity binding to the ATP-binding pocket of kinases. [2]

| Chemokine Receptors | CCR5 | The piperidine scaffold is a key component in some CCR5 antagonists used in HIV therapy. [2]|

Conclusion and Future Directions

The 1-benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid scaffold holds considerable promise for the development of novel therapeutics. While the precise mechanism of action for any new derivative must be determined empirically, this guide provides a robust, evidence-based framework for initiating such investigations. The most probable mechanisms involve the modulation of GABAergic and glutamatergic neurotransmission, two of the most critical signaling systems in the central nervous system. However, the diverse bioactivity of the piperidine core warrants a broader screening approach to fully elucidate the pharmacological profile of these compounds. Future research should focus on synthesizing a focused library of these derivatives and systematically evaluating them against the targets outlined in this guide. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical class.

References

  • Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. [Link]

  • 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. PubMed. [Link]

  • Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives. PubMed. [Link]

  • Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. PubMed. [Link]

  • The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. PubMed. [Link]

  • Synthesis and Biological Activity of oxo-7H-benzo[e]perimidine-4-carboxylic Acid Derivatives as Potent, Nonpeptide Corticotropin Releasing Factor (CRF) Receptor Antagonists. PubMed. [Link]

  • Piperidine derivative having nmda receptor antagonistic activity.
  • Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Semantic Scholar. [Link]

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. PDF. [Link]

  • Piperidine derivatives as nmda receptor antagonists.
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Oriental Journal of Chemistry. [Link]

  • Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

  • Scaffold hopping of fused piperidine-type NK3 receptor antagonists to reduce environmental impact. Kyoto University Research Information Repository. [Link]

  • Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. PubMed. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

Sources

Exploratory

Comprehensive Thermal and Toxicological Profiling of 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic Acid

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Identity: 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid (CAS: 40117-92-8) Executive Summary In modern drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Identity: 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid (CAS: 40117-92-8)

Executive Summary

In modern drug discovery, rigid, spiro-cyclic, and bifunctional scaffolds are highly sought after to explore complex chemical spaces. 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid (Molecular Formula: C15H19NO4; MW: 277.32 g/mol ) serves as a critical intermediate and structural motif [1]. It combines the lipophilic N-benzylpiperidine pharmacophore with a highly polar, geminal di-acid equivalent at the C4 position.

As a Senior Application Scientist, I have found that the successful integration of such bifunctional molecules into downstream synthetic pipelines requires a rigorous understanding of their thermal boundaries and toxicological liabilities. This whitepaper synthesizes field-proven methodologies, mechanistic causality, and empirical data to provide an authoritative guide on the thermal stability and safety profile of this compound.

Structural Causality and Thermal Stability Mechanics

The thermal behavior of a molecule is inextricably linked to its structural topology. At the C4 position of the piperidine ring, this compound features both a carboxylic acid (-COOH) and a carboxymethyl group (-CH2COOH).

A common misconception in thermal analysis is assuming all geminal dicarboxylic acids undergo rapid, low-temperature decarboxylation (typical of 1,3-dicarbonyls like malonic acid). However, because the two carboxyl groups in this molecule are separated by two carbon atoms (the C4 carbon and the methylene carbon), they form a localized succinic acid-like (1,4-dicarbonyl) arrangement .

When subjected to heat, succinic acid derivatives do not immediately decarboxylate. Instead, they preferentially undergo thermal dehydration to form a stable, spiro-cyclic anhydride intermediate [3]. Only upon surpassing the thermal threshold of this anhydride does the molecule undergo decarboxylation and subsequent N-benzyl cleavage.

Table 1: Quantitative Thermal Stability Data (TGA/DSC Extrapolation)
Thermal ParameterTemperature Range (°C)Thermal EventEnthalpy / Mass Loss
Initial Melting 160 - 164Endothermic phase transitionN/A
Thermal Dehydration 130 - 180Endothermic (Anhydride formation)~6.5% Mass Loss (H₂O)
Decarboxylation 220 - 250Exothermic~15.8% Mass Loss (CO₂)
Framework Decomposition > 280Exothermic (N-benzyl cleavage)> 50% Mass Loss
Protocol: High-Resolution TGA-DSC Workflow

To empirically validate the dehydration-to-anhydride mechanism, a self-validating Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC) workflow must be employed.

  • Sample Preparation: Desiccate 5–10 mg of the compound under a high vacuum for 24 hours. Causality: Removing surface-bound moisture ensures that the first mass-loss event recorded is strictly intramolecular dehydration, not the evaporation of hygroscopic water.

  • Crucible Loading: Transfer the sample into an alumina (Al₂O₃) crucible. Causality: Alumina is chemically inert; using standard aluminum pans could lead to catalytic interference or pan degradation during high-temperature decarboxylation.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: An inert atmosphere isolates the thermal degradation events from oxidative combustion.

  • Thermal Ramping: Apply a strict heating rate of 10 °C/min from 25 °C to 400 °C.

  • Data Synthesis: Cross-reference the TGA mass loss curve with the DSC heat flow curve. An endothermic peak coupled with a ~6.5% mass loss confirms the formation of the spiro-cyclic anhydride.

ThermalDegradation A 1-Benzyl-4-(carboxymethyl) piperidine-4-carboxylic acid (Stable < 130°C) B Thermal Dehydration (130 - 180°C) A->B Heat (Δ) C Spiro-cyclic Anhydride Intermediate B->C - H2O D Decarboxylation & N-Benzyl Cleavage (> 250°C) C->D Heat (Δ) E Volatile Degradants (CO, CO2, NOx) D->E Decomposition

Fig 1. Thermal degradation pathway of 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid.

Toxicological Profile & Safety Assessment

The toxicological footprint of 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid is dictated by the competing physicochemical properties of its functional groups. The highly polar, hydrogen-bonding di-acid headgroup limits passive membrane permeability, which theoretically reduces systemic toxicity compared to highly lipophilic piperidines.

However, the N-benzylpiperidine pharmacophore is a known structural motif in neuroactive compounds. Furthermore, standard safety data for N-benzylpiperidine derivatives consistently flag them as localized irritants [2, 4]. Therefore, laboratory handling must account for both dermal/ocular irritation and potential respiratory sensitization.

Table 2: Toxicological Hazard Classifications (GHS Standards)
Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity Category 3WarningH335: May cause respiratory irritation
Acute Oral Toxicity Category 4WarningH302: Harmful if swallowed
Protocol: In Vitro Cytotoxicity and Irritation Screening

To establish a trustworthy, internal Safety Data Sheet (SDS), researchers should execute the following self-validating in vitro workflow:

  • Solubilization Strategy: Dissolve the compound in Dimethyl Sulfoxide (DMSO) to create a 10 mM stock, followed by rapid dilution in an aqueous buffer (final DMSO concentration < 0.1%). Causality: While the di-acid moiety ensures ultimate aqueous solubility at physiological pH, the lipophilic N-benzyl group requires initial organic solubilization to prevent transient micelle formation and ensure uniform cellular exposure.

  • Hepatotoxicity Assay: Expose HepG2 (hepatic) cell lines to serial dilutions (1 µM to 100 µM) for 48 hours. Utilize a luminescent ATP assay (e.g., CellTiter-Glo) to quantify metabolic viability.

  • Dermal Irritation Profiling: Apply the buffered compound to an EpiDerm™ 3D reconstructed human epidermis model for 60 minutes. Measure tissue viability via MTT reduction.

  • Assay Validation: Concurrently run a positive control (1% Triton X-100) and a negative vehicle control (0.1% DMSO in buffer). Causality: The inclusion of these controls ensures the assay's dynamic range is functioning, validating the integrity of the target compound's results.

ToxWorkflow Step1 Compound Preparation (Solubilization in DMSO/Buffer) Step2 In Vitro Cytotoxicity (HepG2 / HEK293 lines) Step1->Step2 Step3 Irritation Profiling (EpiDerm™ 3D Model) Step1->Step3 Step4 Neurotoxicity Screen (AChE Inhibition Assay) Step1->Step4 Step5 Data Synthesis & Safety Data Sheet (SDS) Update Step2->Step5 Step3->Step5 Step4->Step5

Fig 2. Multi-tiered in vitro toxicological screening workflow for piperidine derivatives.

Conclusion

Handling 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid requires a nuanced understanding of its dual nature. Thermally, its succinic acid-like topology demands controlled temperatures below 130 °C to prevent dehydration into a spiro-cyclic anhydride. Toxicologically, while the di-acid limits systemic absorption, the N-benzylpiperidine core necessitates strict adherence to Category 2/3 irritation protocols. By implementing the self-validating workflows detailed above, research teams can safely and effectively leverage this scaffold in advanced synthetic applications.

References

  • ACS Publications. "Thermal Analysis." Analytical Chemistry. URL:[Link]

Protocols & Analytical Methods

Method

The Strategic Application of 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic Acid in Contemporary Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. Among the privileged structures utilized by medi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the rational design of molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. Among the privileged structures utilized by medicinal chemists, the piperidine moiety is a cornerstone due to its prevalence in numerous FDA-approved drugs and its synthetic tractability.[1][2] This guide delves into the nuanced applications of a specific, highly functionalized derivative: 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid . This molecule is not merely a simple building block; its true value lies in its identity as a constrained, Cα,Cα-disubstituted amino acid analog, offering a unique platform for crafting sophisticated therapeutic agents.

The unique architecture of 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid, featuring a geminal di-acidic center on a conformationally restricted piperidine ring, provides a powerful tool for modulating biological activity. The rigid piperidine core allows for the precise spatial arrangement of pharmacophoric elements, enhancing interactions with biological targets.[3] This guide will explore its role in the design of enzyme inhibitors and peptidomimetics, providing detailed protocols for its incorporation into drug discovery workflows.

Core Applications in Drug Design

The structural features of 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid—a tertiary amine, a hydrophobic benzyl group, and two carboxylic acid functionalities locked in a specific spatial orientation—make it a highly valuable scaffold for several therapeutic areas.

A Constrained Scaffold for Enzyme Inhibitors

The design of potent and selective enzyme inhibitors often relies on scaffolds that can present key binding motifs in a pre-organized conformation, minimizing the entropic penalty of binding. The piperidine-4,4-dicarboxylic acid core of the title compound is particularly well-suited for targeting enzymes that recognize di-acidic substrates or inhibitors, such as certain proteases, integrases, and metalloenzymes.

Quantitative structure-activity relationship (QSAR) studies on various piperidine-based inhibitors have frequently highlighted the importance of hydrophobicity and the spatial orientation of substituents in achieving high potency.[4][5] The 1-benzyl group can engage in hydrophobic or π-stacking interactions within an active site, while the dual carboxylic acid moieties can chelate metal ions or form critical hydrogen bonds with active site residues.

For instance, derivatives of N-substituted piperidines have been successfully evaluated as inhibitors of enzymes like steroid-5α-reductase.[6] The general principle involves utilizing the piperidine as a central scaffold to position functional groups that mimic the transition state of the enzymatic reaction or to occupy specific binding pockets.

A Cα,Cα-Disubstituted Amino Acid Analog in Peptidomimetics

Peptides are crucial signaling molecules, but their therapeutic use is often hampered by poor metabolic stability and low oral bioavailability. Peptidomimetics aim to overcome these limitations by mimicking the structure and function of peptides using non-natural building blocks.[7] 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid serves as a constrained mimetic of acidic amino acids like aspartic acid or glutamic acid, but with the added feature of a Cα,Cα-disubstituted center.

The incorporation of Cα,Cα-disubstituted amino acids into peptide sequences is a well-established strategy to induce specific secondary structures (e.g., turns or helices) and to protect against enzymatic degradation.[8] The rigid piperidine ring of the title compound introduces a significant conformational constraint, which can be exploited to lock a peptide backbone into a bioactive conformation. This pre-organization can lead to a significant increase in receptor affinity and selectivity.[7]

A notable example of a related compound is 1-Boc-4-(Fmoc-amino)-piperidine-4-carboxylic acid, an orthogonally protected analog of lysine used in the synthesis of potent antimicrobial peptides.[8] This underscores the utility of the 4-amino-4-carboxy-piperidine scaffold in creating novel peptide-based therapeutics. Similarly, 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid can be envisioned as a di-acidic building block for constructing novel peptide analogs with enhanced stability and tailored biological activity.

Experimental Protocols

The following protocols provide generalized methodologies for the synthesis of the title compound and its subsequent derivatization for applications in medicinal chemistry.

Protocol 1: Synthesis of 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid

This protocol outlines a common synthetic route starting from 1-benzyl-4-piperidone, proceeding through a Strecker-type reaction followed by hydrolysis.

A 1-Benzyl-4-piperidone B Intermediate Nitrile A->B 1. KCN, (NH4)2CO3 2. Ethyl bromoacetate C 1-Benzyl-4-(carboxymethyl)- piperidine-4-carboxylic acid B->C Acid or Base Hydrolysis

Caption: Synthetic workflow for 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid.

Materials:

  • 1-Benzyl-4-piperidone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH4)2CO3)

  • Ethyl bromoacetate

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Step 1: Formation of the α-amino nitrile. In a round-bottom flask, dissolve 1-benzyl-4-piperidone in ethanol. Add a solution of potassium cyanide and ammonium carbonate in water. Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Step 2: Alkylation. To the reaction mixture from Step 1, add ethyl bromoacetate and a suitable base (e.g., sodium ethoxide). Heat the reaction to reflux for 4-6 hours.

  • Step 3: Hydrolysis. After cooling, the intermediate nitrile can be hydrolyzed to the di-carboxylic acid.

    • Acid Hydrolysis: Add concentrated hydrochloric acid and heat the mixture to reflux for 12-24 hours.

    • Base Hydrolysis: Add a solution of sodium hydroxide and heat to reflux for 12-24 hours.

  • Step 4: Isolation and Purification. After hydrolysis, cool the reaction mixture. Adjust the pH to the isoelectric point (typically around pH 3-4) using either NaOH (for acid hydrolysis) or HCl (for base hydrolysis) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Derivatization for Enzyme Inhibitor Synthesis

This protocol describes the conversion of the di-carboxylic acid to a diamide, a common functional group in enzyme inhibitors.

A 1-Benzyl-4-(carboxymethyl)- piperidine-4-carboxylic acid B Activated Di-acid A->B SOCl2 or Oxalyl Chloride C Target Diamide B->C Amine (R-NH2), Base (e.g., Et3N)

Caption: Workflow for the synthesis of diamide derivatives.

Materials:

  • 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid

  • Thionyl chloride (SOCl2) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired amine (R-NH2)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Step 1: Activation of the Carboxylic Acids. Suspend 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid in anhydrous DCM. Add thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours until the evolution of gas ceases. Remove the excess reagent under reduced pressure to obtain the crude di-acid chloride.

  • Step 2: Amide Coupling. Dissolve the crude di-acid chloride in anhydrous DCM and cool to 0 °C. Add a solution of the desired amine (2.2 equivalents) and triethylamine (2.5 equivalents) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Step 3: Work-up and Purification. Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the target diamide.

Data Presentation

The utility of the 1-benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid scaffold can be demonstrated by synthesizing a small library of derivatives and evaluating their biological activity. The results can be summarized in a table for clear comparison.

Table 1: Hypothetical Inhibitory Activity of Diamide Derivatives against a Target Enzyme

Compound IDR Group on AmideIC50 (nM)
1a Benzylamine850
1b 4-Fluorobenzylamine420
1c Cyclohexylamine1200
1d (S)-1-Phenylethylamine250

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Perspectives

1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid represents a sophisticated building block for medicinal chemists. Its conformationally constrained, di-acidic nature provides a unique starting point for the design of potent and selective enzyme inhibitors and metabolically stable peptidomimetics. The synthetic protocols outlined in this guide offer a framework for the incorporation of this versatile scaffold into drug discovery programs. Future research will likely focus on the development of stereoselective syntheses of chiral derivatives of this scaffold, further expanding its utility in creating highly specific therapeutic agents. The continued exploration of such "privileged" fragments is essential for the advancement of medicinal chemistry and the development of novel therapeutics to address unmet medical needs.

References

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  • Van Bever, W. F. M., et al. (1974). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Journal of Medicinal Chemistry, 17(9), 1047-1048. [Link]

  • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
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  • Lanneau, G. S., et al. (2014). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 12(3), 439-446. [Link]

  • Di Deo, A., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 271-291. [Link]

  • Lim, H. S., et al. (2015). A convenient preparation of an orthogonally protected Cα,Cα-disubstituted amino acid analog of lysine: 1-tert-butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic acid. Tetrahedron Letters, 56(23), 3364-3367. [Link]

Sources

Application

Application Note: NMR Spectroscopy Characterization of 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid

Introduction & Scientific Context 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid (CAS 40117-92-8) is a highly specialized bifunctional building block extensively utilized in medicinal chemistry[1]. Its primary ap...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid (CAS 40117-92-8) is a highly specialized bifunctional building block extensively utilized in medicinal chemistry[1]. Its primary application lies in the synthesis of 2,8-diazaspiro[4.5]decane-1,3-dione derivatives[2], which serve as central structural templates for nonpeptide RGD (Arg-Gly-Asp) mimics. These resulting spirocyclic compounds are potent glycoprotein IIb-IIIa antagonists, critical in the development of platelet aggregation inhibitors for cardiovascular therapies[3].

Validating the structural integrity of this intermediate is paramount for downstream synthesis. The molecule features a pro-chiral C4 center bearing two distinct acidic moieties (a carboxylic acid and a carboxymethyl group) alongside an N-benzyl protected piperidine ring. This application note provides a comprehensive, self-validating NMR protocol designed to resolve the complex zwitterionic dynamics of this molecule and ensure unambiguous structural assignment.

Molecular Architecture & Analytical Challenges

The Zwitterionic Conundrum

The co-presence of a basic tertiary amine (the piperidine nitrogen) and two acidic carboxylic groups establishes a dynamic zwitterionic equilibrium in solution.

  • Causality: In standard neutral solvents like pure DMSO-d6 or CDCl3, this intramolecular acid-base exchange occurs at an intermediate rate on the NMR timescale. This phenomenon leads to severe signal line broadening, particularly for the piperidine ring protons (C2/C6 and C3/C5) and the benzylic CH₂ group, obscuring crucial multiplicity and coupling data.

  • The Solution: To arrest this dynamic exchange, the analytical sample must be driven to a single, fully protonated cationic state. This is achieved by doping the DMSO-d6 solvent with 0.1% v/v Trifluoroacetic acid-d (TFA-d). The strong acid fully protonates the piperidine nitrogen, locking the conformational dynamics and yielding sharp, highly resolved resonances.

Experimental Protocol for NMR Acquisition

Sample Preparation (Self-Validating System)
  • Weighing: Accurately weigh 15–20 mg of 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid.

  • Solvation: Dissolve the compound in 0.6 mL of DMSO-d6 containing 0.1% v/v TFA-d.

  • Homogenization: Sonicate for 60 seconds to ensure complete dissolution. The solution must be optically clear to prevent magnetic susceptibility artifacts.

  • Self-Validation Check 1: Before proceeding to lengthy 2D experiments, acquire a rapid 1D ¹H NMR. Verify the integration ratio of the aromatic protons (~7.4 ppm) to the benzylic CH₂ protons (~4.25 ppm). A strict 5:2 ratio confirms sample purity and adequate relaxation. Any deviation indicates overlapping impurities or an insufficient D1 delay, invalidating downstream quantitative analysis.

Instrument Parameters
  • Spectrometer: 600 MHz (¹H) / 150 MHz (¹³C) equipped with a cryoprobe for optimal sensitivity.

  • Temperature: 298 K. (Self-Validation Check 2: If the residual water peak at ~3.3 ppm obscures the piperidine C2/C6 protons, elevate the temperature to 308 K to shift the water resonance upfield, revealing the hidden multiplets).

  • Relaxation Delay (D1): Set to 2.0 seconds for ¹H and 3.0 seconds for ¹³C to ensure full relaxation of the quaternary C4 carbon and the two carbonyls.

NMR_Workflow SamplePrep Sample Preparation (DMSO-d6 + 0.1% TFA-d) Acq1D 1D NMR Acquisition (1H & 13C) SamplePrep->Acq1D Optimizes resolution Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Informs pulse sequences Analysis1D Primary Backbone Assignment Acq1D->Analysis1D Identifies functional groups Analysis2D Quaternary Carbon & Carbonyl Distinction Acq2D->Analysis2D Resolves overlapping signals Validation Final Structural Validation Analysis1D->Validation Analysis2D->Validation

Figure 1: Sequential NMR acquisition and analysis workflow for zwitterionic piperidines.

Spectral Data Interpretation

¹H NMR Assignments

The proton spectrum is characterized by the downfield shift of the benzylic and piperidine protons due to the protonated nitrogen (N⁺H) induced by the TFA-d matrix.

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Structural Note
12.50br s2H2 × -COOHBroad due to rapid exchange with residual moisture; confirms di-acid presence.
7.45 – 7.35m5HAr-H (Benzyl)Complex multiplet typical of a monosubstituted benzene ring.
4.25s2HPh-CH₂-N⁺Shifted downfield (~0.6 ppm) compared to neutral state due to N⁺ deshielding.
3.30 – 3.10m4HPiperidine C2/C6Axial/equatorial protons adjacent to the protonated nitrogen.
2.65s2HC4-CH₂-COOHSinglet; no adjacent protons. Enantiotopic due to the plane of symmetry.
2.15 – 1.95m4HPiperidine C3/C5Complex multiplet; split by C2/C6 protons and ring conformation.
¹³C NMR Assignments

The carbon spectrum must clearly resolve the two distinct carbonyl environments to confirm the pro-chiral C4 substitution.

Chemical Shift (ppm)TypeAssignmentCausality / Structural Note
176.5C=OC4-COOHDirect attachment to the C4 quaternary center deshields this carbonyl.
172.0C=OCH₂-COOHShielded relative to C4-COOH due to the intervening methylene group.
131.0CqAr-C (ipso)Aromatic quaternary carbon attached to the benzylic position.
130.5, 129.0, 128.5CHAr-C (o, m, p)Aromatic methine carbons.
60.5CH₂Ph-CH₂-N⁺Benzylic carbon; highly diagnostic for the N-protecting group.
49.5CH₂Piperidine C2/C6Equivalent carbons due to the molecular plane of symmetry.
45.0CH₂C4-CH₂-COOHCarboxymethyl carbon.
41.5CqPiperidine C4Quaternary center; exhibits lower intensity due to lack of NOE enhancement.
31.0CH₂Piperidine C3/C5Equivalent carbons; shielded relative to C2/C6.

2D NMR Workflow & Logical Deduction

To achieve absolute certainty in the assignment, particularly for the C4 quaternary center and the two carbonyls, 2D NMR is mandatory.

  • COSY (Correlation Spectroscopy): Utilized to map the continuous spin system of the piperidine ring. The C2/C6 protons (~3.20 ppm) will show strong cross-peaks with the C3/C5 protons (~2.05 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): Confirms the direct attachment of protons to carbons. Crucially, it differentiates the benzylic CH₂ (~4.25 ppm / 60.5 ppm) from the carboxymethyl CH₂ (~2.65 ppm / 45.0 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive self-validating experiment for this molecule.

    • Causality: How do we prove the carboxymethyl group is attached to C4 alongside the carboxylic acid? The carboxymethyl protons (~2.65 ppm) must show a 2J correlation to their own carbonyl (~172.0 ppm) and a 3J correlation to both the C4-COOH carbonyl (~176.5 ppm) and the C4 quaternary carbon (~41.5 ppm).

HMBC_Correlations H_Carboxymethyl Carboxymethyl CH2 (~2.65 ppm) C_Quat C4 Quaternary Carbon (~41.5 ppm) H_Carboxymethyl->C_Quat 2J HMBC C_Carbonyl1 C4-COOH Carbonyl (~176.5 ppm) H_Carboxymethyl->C_Carbonyl1 3J HMBC C_Carbonyl2 CH2-COOH Carbonyl (~172.0 ppm) H_Carboxymethyl->C_Carbonyl2 2J HMBC H_Piperidine Piperidine C3/C5 Protons (~2.05 ppm) H_Piperidine->C_Quat 2J HMBC H_Piperidine->C_Carbonyl1 3J HMBC

Figure 2: Critical HMBC mapping used to distinguish the C4 quaternary center and adjacent carbonyls.

By following this rigorous, causality-driven protocol, researchers can confidently validate the structure of 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid, ensuring high-fidelity starting materials for downstream spirocyclic drug development.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid

Welcome to the Technical Support Center for the synthesis of 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid (CAS 40117-92-8). This compound is a critical spirocyclic building block and intermediate in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid (CAS 40117-92-8). This compound is a critical spirocyclic building block and intermediate in medicinal chemistry, frequently utilized in the development of novel therapeutic agents[1].

The synthesis typically proceeds via a three-step sequence starting from 1-benzyl-4-piperidone and ethyl cyanoacetate[2]. However, researchers frequently encounter yield bottlenecks due to the sterically hindered nature of the piperidine C4 position and reversible reaction kinetics. This guide provides causal explanations, self-validating protocols, and optimized parameters to maximize your reaction yield.

SynthesisWorkflow A 1-Benzyl-4-piperidone + Ethyl cyanoacetate B Knoevenagel Condensation (Intermediate 1463-52-1) A->B NH4OAc, AcOH Reflux C Michael Addition (+ Cyanide Source) B->C KCN, EtOH/H2O 0-5°C D Acidic Hydrolysis & Decarboxylation C->D 37% HCl Reflux 48h E 1-Benzyl-4-(carboxymethyl) piperidine-4-carboxylic acid D->E Isoelectric Precipitation

Workflow for the synthesis of 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Knoevenagel condensation stalling at 60-70% conversion, resulting in a low yield of ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate? Expertise & Experience: The Knoevenagel condensation of 1-benzyl-4-piperidone with ethyl cyanoacetate is a reversible dehydration reaction. If the generated water is not continuously and efficiently removed from the reaction matrix, the system reaches a thermodynamic equilibrium, stalling further conversion. Furthermore, improper catalyst loading can lead to self-aldol condensation of the piperidone. Self-Validating Protocol: Transition from a standard reflux setup to a Dean-Stark apparatus using toluene as the azeotropic solvent. The physical collection of the theoretical volume of water (e.g., 18 mL per mole of limiting reagent) in the Dean-Stark trap serves as a self-validating visual indicator that the equilibrium has been successfully driven to the right.

Q2: During the Michael addition of cyanide, I observe a complex mixture of products and low yield of the cyano intermediate. How can I suppress side reactions? Expertise & Experience: The Michael addition of a cyanide nucleophile (e.g., KCN) to the sterically hindered α,β-unsaturated ester is highly sensitive to temperature[3]. At elevated temperatures, the reaction suffers from retro-Michael fragmentation and base-catalyzed polymerization of the cyanoacetate derivative. Self-Validating Protocol: Implement strict cryogenic control. Maintain the internal reaction temperature strictly between 0°C and 5°C during the dropwise addition of aqueous KCN to the ethanolic solution of the alkylidene intermediate. Validate the success of the addition by monitoring the disappearance of the highly UV-active conjugated starting material via TLC (UV 254 nm) or HPLC; the resulting saturated intermediate will show a marked decrease in UV absorbance.

Q3: The final hydrolysis step yields a mixture of mono-carboxylic acid, amides, and the desired dicarboxylic acid. How do I drive the hydrolysis and decarboxylation to completion? Expertise & Experience: The cyano groups and the ester group at the C4 position of the piperidine ring are embedded in a highly sterically hindered environment. Standard basic hydrolysis often prematurely arrests at the primary amide stage. Complete hydrolysis requires harsh acidic conditions to protonate the nitrile/amide nitrogen, increasing the electrophilicity of the carbon center for water attack. Subsequent thermal decarboxylation of the resulting malonic acid derivative requires sustained high thermal energy[4]. Self-Validating Protocol: Suspend the intermediate in concentrated hydrochloric acid (37%) and maintain a vigorous reflux (100–105°C) for a minimum of 48 hours. The complete dissolution of the initially formed suspension into a homogeneous solution, coupled with the cessation of CO₂ gas evolution (which can be visually validated by passing the exhaust gas through a barium hydroxide bubbler), confirms the complete formation of 1-benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid.

TroubleshootingLogic Start Yield Optimization Assessment Condensation Step 1: Knoevenagel Water efficiently removed? Start->Condensation DeanStark Action: Implement Dean-Stark trap with Toluene Condensation->DeanStark No Michael Step 2: Michael Addition Polymerization observed? Condensation->Michael Yes DeanStark->Michael TempControl Action: Maintain 0-5°C during KCN addition Michael->TempControl Yes Hydrolysis Step 3: Hydrolysis Incomplete conversion? Michael->Hydrolysis No TempControl->Hydrolysis AcidReflux Action: Reflux in 37% HCl for 48h minimum Hydrolysis->AcidReflux Yes Success Optimized Yield Achieved Hydrolysis->Success No AcidReflux->Success

Logical troubleshooting relationships for resolving yield bottlenecks.

Quantitative Data: Optimization Parameters

The following table summarizes the comparative quantitative data between standard literature conditions and our optimized protocols for maximizing yield across the three-step synthesis.

Reaction StepCritical ParameterStandard ConditionOptimized ConditionExpected Yield Improvement
1. Knoevenagel Condensation Water RemovalEthanol, Reflux (No trap)Toluene, Dean-Stark Trap+20% to +25%
2. Michael Addition Temperature Control25°C (Room Temp)0°C to 5°C+25% to +30%
3. Hydrolysis & Decarboxylation Reagent & Duration2M NaOH, Reflux 12h37% HCl, Reflux 48h+35% to +40%

Detailed Experimental Protocol: Optimized Synthesis Workflow

Step 1: Synthesis of Ethyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate (CAS 1463-52-1)
  • Charge: To a 500 mL round-bottom flask, add 1-benzyl-4-piperidone (1.0 eq, 50 mmol), ethyl cyanoacetate (1.1 eq, 55 mmol), ammonium acetate (0.1 eq, 5 mmol), and glacial acetic acid (0.1 eq, 5 mmol).

  • Solvent: Add 150 mL of anhydrous toluene.

  • Apparatus: Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Reaction: Heat the mixture to a vigorous reflux (approx. 110°C). Monitor the water collection in the Dean-Stark trap. Continue refluxing until water collection ceases (typically 4–6 hours).

  • Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a viscous oil or crystalline solid.

Step 2: Michael Addition of Cyanide
  • Preparation: Dissolve the intermediate from Step 1 in 100 mL of absolute ethanol. Cool the solution to 0°C using an ice-water bath.

  • Addition: Prepare a solution of potassium cyanide (KCN) (1.5 eq, 75 mmol) in 20 mL of deionized water. (Caution: KCN is highly toxic; perform exclusively in a well-ventilated fume hood).

  • Reaction: Add the aqueous KCN solution dropwise to the ethanolic mixture over 30 minutes, ensuring the internal temperature remains strictly below 5°C.

  • Stirring: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Workup: Carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 × 75 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to isolate the cyano intermediate.

Step 3: Hydrolysis to 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid (CAS 40117-92-8)
  • Acidic Reflux: Suspend the crude cyano intermediate in 100 mL of concentrated HCl (37%).

  • Heating: Heat the mixture to a vigorous reflux (100–105°C). Maintain reflux for 48 hours. Validate completion by the cessation of CO₂ evolution and the formation of a homogeneous solution.

  • Concentration: Cool the reaction mixture to room temperature. Remove excess HCl by concentrating the solution under reduced pressure (rotary evaporation).

  • Isoelectric Precipitation: Dissolve the resulting residue in a minimal amount of water. Carefully adjust the pH to the isoelectric point of the product (approximately pH 5.0–6.0) using 2M NaOH.

  • Isolation: Stir the resulting suspension at 4°C for 2 hours to maximize precipitation. Filter the solid, wash with ice-cold water, and dry under high vacuum to afford pure 1-benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid.

References

  • LookChem. "Cas 336191-15-2, 8-BENZYL-2,8-DIAZA-SPIRO[4.5]DECANE.
  • LookChem. "Cas 1463-48-5, 8-BENZYL-2,8-DIAZA-SPIRO[4.5]DECANE-1,3-DIONE.
  • EPDF. "Analgesics: From Chemistry and Pharmacology to Clinical Application.
  • BenchChem. "4-(1-Cbz-4-piperidyl)butanenitrile." BenchChem Reagents.

Sources

Optimization

Technical Support Center: Long-Term Storage and Stability of 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid

Welcome to the technical resource for 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and pract...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical resource for 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and practical solutions for maintaining the long-term stability and purity of this important synthetic building block. Here, we address common questions, provide troubleshooting workflows, and detail essential experimental protocols to ensure the integrity of your materials and the success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid?

For maximum long-term stability, the solid compound should be stored at -20°C or lower in a tightly sealed container. To prevent gradual degradation from atmospheric moisture, storage in a desiccator, particularly after the container has been opened, is strongly recommended. The compound should also be protected from light to avoid potential photolytic degradation. Carboxylic acids can be corrosive, so storing them in non-metal secondary containment is a prudent safety measure[1].

The rationale for these conditions is to minimize the kinetic rate of all potential degradation reactions. Low temperatures slow down thermally-induced processes like decarboxylation, while desiccation and a tight seal prevent hydrolysis.

Q2: What are the primary potential degradation pathways for this molecule?

While specific degradation studies on this exact molecule are not widely published, we can infer potential pathways based on its structural motifs: the N-benzylpiperidine core and the dicarboxylic acid functionality. The most likely degradation routes include:

  • Oxidative Degradation: The tertiary amine of the piperidine ring and the benzylic C-H bonds are susceptible to oxidation. Atmospheric oxygen or trace peroxide impurities in solvents can initiate this process, leading to N-oxide formation or cleavage of the benzyl group. Studies on similar piperidine structures show that photo-oxidation can be initiated by H-abstraction from the ring[2].

  • Decarboxylation: While not a beta-keto acid, which is highly prone to decarboxylation, the loss of CO₂ from one of the carboxylic acid groups can occur, especially under thermal stress[3].

  • Hydrolysis: Although the core structure is not susceptible to hydrolysis, the presence of moisture can facilitate other degradation processes or lead to the formation of hydrates, affecting the material's physical properties and weighing accuracy.

  • Photolytic Degradation: The benzyl group contains a chromophore that can absorb UV light, potentially leading to cleavage or other structural rearrangements.

Q3: How should I handle the compound for routine use to minimize degradation?

Proper handling is crucial each time the container is opened. To prevent the introduction of moisture and oxygen:

  • Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • For high-purity applications or when storing for extended periods after first use, consider aliquoting the material under an inert atmosphere (e.g., argon or nitrogen) into smaller, single-use vials.

  • Minimize the time the container is open to the atmosphere.

  • Always use clean, dry spatulas and equipment.

Q4: Can I store this compound in solution? What are the recommended conditions?

Storing carboxylic acids in solution is generally not recommended for long periods due to increased risks of microbial degradation and solvent-mediated reactions[4]. It is always best to prepare solutions fresh.

If short-term storage is unavoidable:

  • Solvent Choice: Use a dry, aprotic solvent. If an aqueous buffer is required, ensure it is sterile-filtered and consider the impact of pH on stability.

  • Storage Temperature: Prepare aliquots in tightly sealed vials and flash-freeze them. Store at -80°C to minimize degradation[3].

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can accelerate degradation. Prepare single-use aliquots to avoid this.

Q5: What are the visual or physical signs of degradation?

Be alert for any changes in the physical appearance of the material, which can indicate impurity formation. These signs include:

  • Color Change: Development of a yellow or brown tint from an initially white or off-white powder.

  • Clumping: The material becoming sticky or clumpy, which often indicates moisture absorption.

  • Incomplete Dissolution: Difficulty in dissolving the compound in a solvent in which it was previously freely soluble.

If any of these changes are observed, it is critical to re-analyze the material's purity before use.

Troubleshooting Guide

This guide helps diagnose and resolve common issues related to the stability of 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid.

Problem Encountered Potential Cause Recommended Action
Inconsistent experimental results or loss of compound activity. Degradation of the starting material, leading to lower effective concentration and potential interference from byproducts.1. Confirm the purity of your material using the Purity Assessment by RP-HPLC protocol (see below).2. Review your storage and handling procedures against the recommendations in the FAQ section.**3. ** If degradation is confirmed, acquire a new, quality-controlled lot of the compound.
New, unidentified peaks appear in HPLC/LC-MS analysis. Formation of degradation products or contamination.1. Compare the impurity profile to a reference standard or a previously analyzed batch.2. Perform a Forced Degradation Study (see protocol below) to intentionally generate degradation products. This can help identify if the new peaks correspond to known degradants.3. Check all solvents and materials used during sample preparation for potential contaminants.
Solid material has changed color or become clumpy. Significant degradation, likely due to improper storage (exposure to air, moisture, or light).1. The material should be considered suspect and should not be used for critical experiments.2. Confirm purity via HPLC. If significant degradation (>5%) is observed, the material should be properly disposed of.3. Re-evaluate storage conditions to prevent future occurrences.

Data & Visualization

Table 1: Recommended Storage Conditions Summary
Form Temperature Atmosphere Light Protection Recommended Duration
Solid -20°C or belowTightly sealed container, store in a desiccatorAmber vial or store in the darkYears (with purity verification)
Solution (Aprotic Solvent) -80°C (aliquoted)Tightly sealed, inert gas overlay recommendedAmber vial or store in the darkDays to weeks (use-dependent)
Solution (Aqueous Buffer) -80°C (aliquoted)Tightly sealed, sterile-filteredAmber vial or store in the darkDays (prepare fresh if possible)
Diagram 1: Potential Degradation Pathways

G cluster_degradation Potential Degradation Products parent 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid n_oxide N-Oxide Formation parent->n_oxide Oxidation debenzylation N-Debenzylation Product parent->debenzylation Oxidative or Photolytic Cleavage decarboxylation Mono-Decarboxylation Product parent->decarboxylation Thermal Stress ring_oxidation Ring-Oxidized Species parent->ring_oxidation Oxidation

Caption: Potential degradation routes for the parent compound.

Diagram 2: Troubleshooting Workflow for Purity Issues

G start Inconsistent Results or Suspected Degradation check_purity Assess Purity via RP-HPLC (Protocol 1) start->check_purity is_pure Is Purity >95%? check_purity->is_pure review_storage Review Storage & Handling Procedures is_pure->review_storage No end_ok Compound is OK. Review Experimental Parameters. is_pure->end_ok Yes characterize Characterize Impurities (e.g., LC-MS) review_storage->characterize new_lot Order New Lot & Implement Correct Storage forced_degradation Perform Forced Degradation (Protocol 2) to ID Peaks characterize->forced_degradation forced_degradation->new_lot

Caption: Decision tree for troubleshooting compound purity.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC (Stability-Indicating Method)

This protocol provides a starting point for developing a stability-indicating HPLC method to separate the parent compound from potential impurities and degradants[5][6].

1. Instrumentation and Materials:

  • HPLC system with a UV detector, autosampler, and column oven.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (FA) or Trifluoroacetic acid (TFA).

  • Volumetric flasks, pipettes, and autosampler vials.

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% FA in Water

  • Mobile Phase B: 0.1% FA in ACN

  • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm and 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid at 1.0 mg/mL in a 50:50 mixture of water and ACN.

  • Dilute this stock to a working concentration of 0.1 mg/mL using the same diluent for analysis.

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system contamination.

  • Inject the prepared sample solution.

  • Integrate all peaks and calculate the purity of the main peak as a percentage of the total peak area.

5. System Validation:

  • A method is considered stability-indicating if all degradation products generated during a forced degradation study are fully resolved from the parent peak.

Protocol 2: Performing a Forced Degradation Study

Forced degradation studies are essential for understanding degradation pathways and validating that your analytical method is stability-indicating[7][8]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[8].

1. Sample Preparation:

  • Prepare a 1.0 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 ACN/Water).

2. Stress Conditions (Perform in parallel):

  • Acid Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl to get a final acid concentration of 0.1 M. Incubate at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH. Incubate at 60°C for 24-48 hours.

  • Oxidative Degradation: Mix the stock solution 1:1 with 6% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24-48 hours.

  • Thermal Degradation:

    • Solid: Store the solid compound in an oven at 80°C for 72 hours.

    • Solution: Incubate the stock solution at 60°C for 72 hours.

  • Photolytic Degradation: Expose the stock solution in a quartz vial to a photostability chamber with UV/Vis light (ICH Q1B guidelines) for a defined period.

3. Analysis:

  • At specified time points (e.g., 0, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to the working concentration (0.1 mg/mL) of the HPLC method.

  • Analyze all samples using the stability-indicating HPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

References

  • Combouriou, C., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. ResearchGate. Available at: [Link]

  • Combouriou, C., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(9), 3188–3192. Available at: [Link]

  • Chen, J., et al. (2023). A new amidohydrolase and β-oxidation–like pathway for piperine catabolism in soil actinomycetes. Journal of Biological Chemistry, 299(11), 105318. Available at: [Link]

  • Lestari, M., et al. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. AIP Conference Proceedings. Available at: [Link]

  • Kawamura, K., & Kaplan, I. R. (1990). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. Water Research, 24(11), 1419-1423. Available at: [Link]

  • SIELC Technologies. Separation of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Interactive Learning Paradigms, Incorporated (2025). The MSDS HyperGlossary: Carboxylic Acid. ILPI. Available at: [Link]

  • Rivarola, G. W., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 128(14), 2969–2981. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research (2022). Forced Degradation – A Review. BJSTR. Available at: [Link]

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 93-100. Available at: [Link]

  • USDA ARS (2016). Chemical Compatible Storage. United States Department of Agriculture Agricultural Research Service. Available at: [Link]

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Troubleshooting

Effective purification and crystallization methods for 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid

An In-Depth Guide to the Purification and Crystallization of 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic Acid Introduction: Understanding the Molecule 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid is a uni...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Purification and Crystallization of 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic Acid

Introduction: Understanding the Molecule

1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid is a unique molecule whose purification challenges stem from its inherent chemical properties. It is a geminal dicarboxylic acid, meaning two acidic carboxyl groups are attached to the same carbon atom (C4). Furthermore, the piperidine ring contains a basic tertiary amine (N1). This combination of acidic and basic functional groups means the molecule is zwitterionic, capable of forming internal salts. Its purification is therefore highly dependent on pH control and careful solvent selection. This guide provides a technical framework for researchers to navigate the common pitfalls associated with the purification and crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence purification?

The purification strategy is dominated by three structural features:

  • Two Carboxylic Acid Groups: These provide two acidic protons, making the molecule's solubility highly sensitive to pH. At high pH, both groups will be deprotonated, forming a highly water-soluble dianion.

  • Tertiary Amine: The nitrogen atom is basic and will be protonated at low pH, forming a water-soluble cation.

  • Zwitterionic Nature: Between the pKa of the amine and the pKa's of the carboxylic acids, the molecule exists as a neutral zwitterion (internal salt). It is at this pH, the isoelectric point (pI), that the molecule will have its minimum aqueous solubility, a critical factor for precipitation.

Q2: What is the expected solubility profile of this compound?

Based on its structure, the following solubility profile can be anticipated:

  • High Solubility: In aqueous basic solutions (e.g., NaOH, NaHCO₃) and aqueous acidic solutions (e.g., HCl).

  • Low Solubility: In water at its isoelectric point (pI), and in non-polar organic solvents like hexanes, toluene, and diethyl ether.

  • Variable Solubility: In polar organic solvents such as methanol, ethanol, and potentially DMF or DMSO. Solubility in these solvents is often temperature-dependent, which is ideal for recrystallization.

Q3: What are the likely impurities I might encounter?

Impurities will depend on the synthetic route, but common contaminants often include:

  • Starting Materials: Unreacted 1-benzyl-4-piperidone or malonic acid derivatives.

  • By-products: Products of thermal decarboxylation, leading to the loss of one carboxyl group to form 1-benzyl-4-(carboxymethyl)piperidine.

  • Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove.

Troubleshooting Guide: From Crude Product to Pure Crystals

This section addresses specific experimental challenges in a question-and-answer format.

Scenario 1: The Compound Fails to Precipitate or Crystallize

Question: I've completed the synthesis and neutralized the reaction mixture, but my product remains in solution. How can I isolate it?

This is a common issue related to pH and solvent choice.

  • Potential Cause 1: Incorrect pH. The compound's solubility is at its minimum only within a narrow pH range (the isoelectric point). If the pH is too high or too low, the compound will remain dissolved as a salt.

  • Solution 1: Systematic pH Adjustment. Instead of a bulk neutralization, perform a careful titration. Dissolve the crude product in a minimum amount of dilute aqueous base (e.g., 1M NaOH). Then, slowly add a dilute acid (e.g., 1M HCl) dropwise with vigorous stirring. Monitor the solution for the first sign of persistent cloudiness or precipitation. Use a pH meter to identify the pH at which precipitation is maximal. This process is detailed in the protocol section below.

  • Potential Cause 2: The Chosen Solvent is Too Effective. If you are attempting crystallization from a single solvent, it may be too good of a solvent, even when cold.

  • Solution 2: Anti-Solvent Crystallization. An anti-solvent is a solvent in which your product is insoluble, but which is miscible with your primary solvent. After dissolving your compound in a minimal amount of a "good" solvent (e.g., methanol or water at the correct pH), slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can yield high-quality crystals.

start Product Fails to Crystallize check_pH Is pH at Isoelectric Point (pI)? start->check_pH adjust_pH Action: Perform careful pH titration to find pI. check_pH->adjust_pH No check_solvent Is a single, highly effective solvent being used? check_pH->check_solvent Yes success Successful Precipitation/Crystallization adjust_pH->success anti_solvent Action: Use an anti-solvent precipitation/crystallization method. check_solvent->anti_solvent Yes check_solvent->success No, solvent is appropriate. Consider other issues (e.g., purity). anti_solvent->success

Caption: Troubleshooting logic for crystallization failure.

Scenario 2: The Isolated Product is an Oil or a Gummy Solid

Question: I've removed the solvent, but the result is a sticky oil, not the expected solid. What should I do?

Oiling out is often caused by impurities or residual solvent.

  • Potential Cause 1: Residual High-Boiling Point Solvents. Solvents like DMF or DMSO can be trapped within the product, preventing solidification.

  • Solution 1: Trituration. Add a solvent in which your product is completely insoluble (e.g., cold diethyl ether or hexanes). Stir or sonicate the mixture vigorously. The solvent will wash away impurities and can induce crystallization of the oil. Filter to collect the resulting solid.

  • Potential Cause 2: Impurities Depressing the Melting/Freezing Point. Even small amounts of impurities can significantly hinder crystal lattice formation.

  • Solution 2: Chromatographic Purification. If trituration fails, the product likely requires more rigorous purification. Given the high polarity of the dicarboxylic acid, reverse-phase column chromatography is a suitable option. A method for a related compound, 1-Benzyl-4-phenylpiperidine-4-carboxylic acid, uses a mobile phase of acetonitrile and water with a phosphoric acid modifier[1]. For your more polar compound, a gradient starting with a higher water percentage would be advisable.

Scenario 3: Purity is Low After Crystallization

Question: My recrystallized product looks clean, but HPLC/NMR analysis shows significant impurities. Why?

This suggests that impurities are co-crystallizing with your product.

  • Potential Cause: Structurally Similar Impurities. By-products like the mono-decarboxylated version of the target molecule may have similar solubility profiles and can be incorporated into the crystal lattice.

  • Solution: Change the Crystallization Solvent System. Different solvent systems can alter the relative solubilities of the product and impurities. If you crystallized from an alcohol, try a water/acetone mixture or precipitation from an adjusted aqueous pH. The goal is to find a system where the impurity is significantly more soluble (remains in the mother liquor) or significantly less soluble (can be filtered off hot) than your product. A review on piperidin-4-one derivatives highlights the utility of various solvent mixtures, including ethanol-ethyl acetate and dichloromethane-methanol, for achieving pure crystals[2].

Experimental Protocols

Protocol 1: Purification by pH-Controlled Precipitation

This method leverages the zwitterionic nature of the molecule to isolate it based on its minimal solubility at the isoelectric point.

  • Dissolution: Dissolve the crude product in a minimum volume of cold (0-5 °C) 1M sodium hydroxide solution. Stir until all solids are dissolved.

  • Filtration (Optional): If the solution is cloudy with insoluble impurities, filter it through a celite pad to clarify.

  • Precipitation: Place the clear, basic solution in an ice bath and stir vigorously with a magnetic stir bar.

  • Titration: Slowly add 1M hydrochloric acid drop-by-drop. Observe the solution closely. As you approach the isoelectric point, the solution will become turbid, followed by the formation of a white precipitate.

  • Equilibration: Once precipitation is maximal, stop adding acid. Allow the slurry to stir in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water (to remove salts) and then with a cold, non-polar solvent like diethyl ether (to remove organic impurities and aid drying).

  • Drying: Dry the pure white solid under high vacuum.

Protocol 2: Recrystallization from a Solvent/Anti-Solvent System

This is the preferred method for obtaining high-purity, crystalline material.

  • Solvent Selection: Choose a solvent pair. The "solvent" should readily dissolve the compound, while the "anti-solvent" should not. The two must be miscible. (See Table 1 for suggestions).

  • Dissolution: In a flask, add the crude solid and a minimal amount of the primary solvent. Heat the mixture gently (e.g., on a 40-50 °C water bath) with stirring until the solid is fully dissolved.

  • Anti-Solvent Addition: While the solution is still warm, add the anti-solvent dropwise until you see persistent cloudiness (turbidity).

  • Clarification: Add a few more drops of the primary solvent, just enough to make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place it in a refrigerator or ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Primary Solvent (Good)Anti-Solvent (Poor)Notes
MethanolDiethyl EtherA common choice for polar compounds. Ether is volatile and easily removed.
Water (at basic pH)Acetone or EthanolUseful if the product is first dissolved as a salt, then precipitated by the organic anti-solvent.
Dimethylformamide (DMF)WaterEffective for compounds that are difficult to dissolve, but DMF can be hard to remove.

General Purification and Analysis Workflow

The following diagram outlines a comprehensive strategy from crude material to a final, validated product.

crude Crude Product initial_analysis Initial Analysis (TLC, HPLC, NMR) crude->initial_analysis purification_choice Choose Purification Method initial_analysis->purification_choice precipitation pH-Controlled Precipitation purification_choice->precipitation High Impurity Load / Salts recrystallization Recrystallization purification_choice->recrystallization Moderately Pure chromatography Column Chromatography purification_choice->chromatography Oily Product / Stubborn Impurities purified_solid Purified Solid precipitation->purified_solid recrystallization->purified_solid chromatography->purified_solid final_analysis Final Purity Analysis (HPLC, NMR, mp) purified_solid->final_analysis final_analysis->recrystallization Purity Not OK final_product Pure Crystalline Product (>98%) final_analysis->final_product Purity OK

Caption: A comprehensive workflow for purification and analysis.

References

  • Ting, P. et al. Organic Syntheses Procedure. [Link]

  • PrepChem. Synthesis of 1-benzylpiperidine-4-carboxaldehyde. [Link]

  • Google Patents. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • SIELC Technologies. Separation of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • Google Patents. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • Kuhnast, B. et al. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. National Center for Biotechnology Information. [Link]

  • Valdés, C. et al. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. National Center for Biotechnology Information. [Link]

  • Arulraj, R. et al. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Comparison Guide: Benzyl-Protected Piperidines vs. 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid

Executive Summary Benzyl-protected piperidines are ubiquitous building blocks in medicinal chemistry, offering a versatile scaffold for drug discovery. While simple mono-substituted derivatives like 1-benzylpiperidine-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl-protected piperidines are ubiquitous building blocks in medicinal chemistry, offering a versatile scaffold for drug discovery. While simple mono-substituted derivatives like 1-benzylpiperidine-4-carboxylic acid serve as standard precursors for peptidomimetics, the introduction of a second functional group at the C4 position—as seen in 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid —fundamentally shifts the molecule's synthetic utility. This guide provides an objective structural and performance comparison between these two classes, detailing their physicochemical properties, downstream applications, and validated experimental workflows.

Structural and Mechanistic Profiling

The Role of the N-Benzyl Protecting Group

In both compound classes, the N-benzyl group serves as a robust protecting strategy. It is highly stable under strongly basic conditions (e.g., saponification, enolate alkylation) and resistant to mild acids. Causally, this orthogonal protection allows chemists to aggressively modify the C4 position without risking ring-opening or unwanted N-alkylation. Once the C4 architecture is finalized, the benzyl group can be cleanly cleaved via catalytic hydrogenation (Pd/C, H2) or 1-chloroethyl chloroformate (ACE-Cl) to yield the free secondary amine for late-stage functionalization.

Mono-substituted vs. Di-substituted C4 Geometry
  • 1-Benzylpiperidine-4-carboxylic acid (CAS 10315-07-8): Features a single carboxylic acid at the C4 position. The C4 proton remains relatively acidic, allowing for enolization if needed. However, its primary use is in standard amide coupling reactions to generate linear or branched piperidine derivatives, acting as a flexible precursor [1].

  • 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid (CAS 40117-92-8): This diacid features a quaternary C4 carbon, bearing both a carboxylic acid and an acetic acid moiety. This specific geminal di-substitution creates a rigid, pre-organized geometry. The steric bulk and restricted conformation make it a superior precursor for designing neurologically active compounds and specific glycoprotein IIb-IIIa antagonists, as it naturally forces the formation of spirocyclic systems [2].

Pathways Root Benzyl-Protected Piperidines Mono Mono-substituted (e.g., 4-COOH) Root->Mono Di Di-substituted (e.g., 4-COOH, 4-CH2COOH) Root->Di App1 Standard Peptidomimetics & Active Esters Mono->App1 App2 Spirocyclic Scaffolds (e.g., Diazaspiro decanes) Di->App2

Caption: Application divergence based on C4-substitution patterns.

Quantitative Data and Performance Comparison

The structural differences directly impact the physical properties and synthetic trajectories of these compounds. Table 1 summarizes the key metrics for comparison.

Table 1: Physicochemical and Application Comparison

Property/Metric1-Benzylpiperidine-4-carboxylic acid1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid
CAS Number 10315-07-840117-92-8
Molecular Formula C13H17NO2C15H19NO4
Molecular Weight 219.28 g/mol 277.32 g/mol
C4 Substitution Mono-substituted (Secondary carbon)Di-substituted (Quaternary carbon)
Melting Point 169.0 °C [3]N/A (Typically utilized as a crude intermediate)
Primary Downstream Amides, Esters, GABA uptake inhibitorsSpiro-diketones (e.g., CAS 1463-48-5)
Conformational Rigidity Low (Flexible C4 geometry)High (Spiro-precursor geometry)

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility in the laboratory, the following protocols detail the synthesis and utilization of these piperidine derivatives, emphasizing the mechanistic causality behind specific reagent and condition choices.

Protocol A: Saponification to Yield 1-Benzylpiperidine-4-carboxylic acid

Objective: Convert the ethyl ester precursor into the free mono-carboxylic acid [1]. Causality: The use of a mixed solvent system (THF/1,4-dioxane) is strictly required to ensure the organic ester remains fully solubilized while the aqueous NaOH drives the base-catalyzed ester hydrolysis. Neutralization to exactly pH 7.0 is critical; it forces the zwitterionic amino acid product to precipitate, preventing the formation of a highly water-soluble hydrochloride salt that would be lost in the aqueous phase.

Step-by-Step Procedure:

  • Initialization: Dissolve ethyl 1-benzyl-4-piperidinecarboxylate (16.1 g, 65.1 mmol) in tetrahydrofuran (70 mL).

  • Hydrolysis: Add 4N aqueous sodium hydroxide solution (35 mL) dropwise to the mixture at room temperature to initiate saponification.

  • Solubilization: Add 1,4-dioxane (70 mL) to maintain a homogeneous solution and stir overnight (approx. 16 hours) at 20-25 °C.

  • Neutralization (Self-Validation): Monitor by TLC (DCM:MeOH 9:1). Upon complete consumption of the starting material, carefully adjust the pH of the reaction solution to 7.0 using 2N hydrochloric acid. A precipitate should begin to form.

  • Isolation: Remove the organic solvents via rotary evaporation under reduced pressure. Suspend the resulting aqueous slurry in cold ethanol.

  • Purification: Filter the precipitated solid. Concentrate the filtrate under reduced pressure to afford 1-benzyl-4-piperidine carboxylic acid (Expected yield: ~13.6 g, 95%).

Protocol B: Spirocyclization of the Diacid Precursor

Objective: Synthesize 8-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione (CAS 1463-48-5) from 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid [4]. Causality: The diacid geometry places the two carboxyl groups in close spatial proximity. High-temperature condensation with a nitrogen source (like urea) forces a double amidation followed by a dehydration sequence. The thermodynamic stability of the resulting 5-membered succinimide-like spiro ring drives the reaction forward, releasing ammonia and water as gaseous byproducts.

Step-by-Step Procedure:

  • Mixing: Intimately mix 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid (10.0 g, 36.0 mmol) with an excess of urea (4.3 g, 72.0 mmol) in a mortar.

  • Thermal Cyclization: Transfer to a round-bottom flask and heat the solid mixture gradually to 170-180 °C under a nitrogen atmosphere. The mixture will melt.

  • Maturation (Self-Validation): Maintain the melt at 180 °C for 2 hours. The reaction is self-indicating; vigorous gas evolution (ammonia/steam) will occur and eventually cease, indicating complete imide formation.

  • Workup: Cool the mixture to 90 °C and carefully add hot water (50 mL) to dissolve unreacted urea and water-soluble byproducts.

  • Crystallization: Allow the aqueous suspension to cool to room temperature. Filter the resulting precipitate and recrystallize from ethanol to yield the pure spiro-diketone.

G A 1-Benzyl-4-(carboxymethyl) piperidine-4-carboxylic acid (Diacid Precursor) B Thermal Condensation (Urea, 180 °C) A->B C Double Amidation & Dehydration B->C D 8-Benzyl-2,8-diazaspiro[4.5] decane-1,3-dione (Spirocycle) C->D

Caption: Synthetic workflow from piperidine diacid to spirocyclic derivative.

Conclusion

While 1-benzylpiperidine-4-carboxylic acid remains a reliable workhorse for standard medicinal chemistry applications, the structural complexity of 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid unlocks advanced synthetic pathways. The geminal diacid configuration at the C4 position acts as a highly pre-organized scaffold, enabling the efficient thermodynamic construction of diazaspirocyclic systems. Researchers targeting conformationally restricted pharmacophores should prioritize the diacid derivative for its unparalleled utility in generating 3D-rich chemical space.

References

  • NextSDS. (2026). 1-FMOC-4-CARBOXYMETHYLENE-PIPERIDINE — Chemical Substance Information. Retrieved from [Link]]

  • ChemBK. (2024). 1-Benzylpiperidine-4-carboxylic acid ethyl ester. Retrieved from [Link]]

  • LookChem. (2026). 8-BENZYL-2,8-DIAZA-SPIRO[4.5]DECANE-1,3-DIONE | CAS 1463-48-5. Retrieved from [Link]]

Comparative

Benchmarking 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid: A Superior Scaffold for 3D Spirocyclic Drug Discovery

The Evolution of Piperidine Scaffolds in Medicinal Chemistry Piperidine derivatives are exceptionally valuable motifs in modern drug discovery, forming the structural core of numerous biologically active molecules and FD...

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Author: BenchChem Technical Support Team. Date: March 2026

The Evolution of Piperidine Scaffolds in Medicinal Chemistry

Piperidine derivatives are exceptionally valuable motifs in modern drug discovery, forming the structural core of numerous biologically active molecules and FDA-approved therapeutics[1]. Historically, simple mono-functionalized piperidines like Isonipecotic acid (piperidine-4-carboxylic acid) have been utilized to synthesize GABA receptor partial agonists and various analgesics[2].

However, modern medicinal chemistry is increasingly prioritizing molecules with a high fraction of sp³ carbons (Fsp³) to improve target specificity, solubility, and clinical success rates. Flat or mono-functional scaffolds often lack the necessary 3D complexity to engage challenging protein targets. This guide benchmarks 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid against standard derivatives, detailing how its unique di-carboxylic architecture provides an unparalleled advantage in synthesizing complex spirocyclic pharmacophores, such as glycoprotein IIb-IIIa antagonists and NK1 receptor inhibitors[3].

Structural & Physicochemical Benchmarking

To understand the synthetic superiority of 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid, we must benchmark its structural properties against standard piperidine-4-carboxylic acid derivatives[4][5].

Feature1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acidIsonipecotic Acid1-Benzylpiperidine-4-carboxylic acid
CAS Number 40117-92-8498-94-210315-07-8
N-Protection Benzyl (Orthogonal)Unprotected (Requires step)Benzyl (Orthogonal)
C4 Functionality Di-functional (Acid + Carboxymethyl)Mono-functional (Acid)Mono-functional (Acid)
Spiro-Potential High (Direct precursor to spiro-diones)Low (Requires C4 activation)Low (Requires C4 activation)
Primary Utility 3D Spirocyclic scaffolds (RGD mimics)GABA partial agonists[2]Standard library synthesis
The Causality of Structural Design

The critical differentiator of 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid is its C4-carboxymethyl group. In standard derivatives like 1-Benzylpiperidine-4-carboxylic acid, the C4 position contains a single carboxylic acid and a proton. Generating a spirocycle from this standard scaffold requires harsh deprotonation and alkylation of a sterically hindered, electronically deactivated secondary carbon.

Conversely, 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid features a pre-organized, fully elaborated quaternary C4 center. The spatial proximity of the carboxylic acid and the carboxymethyl group mimics a glutaric acid derivative. This geometry establishes a strong Thorpe-Ingold effect (gem-dialkyl effect), which thermodynamically drives intramolecular cyclization by lowering the activation energy required to form bridging spiro-systems[6]. Furthermore, the N-benzyl group provides orthogonal protection, remaining completely inert during aggressive C4 modifications[5].

Mechanistic Reactivity: The Spirocyclic Advantage

Because of its pre-organized geometry, 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid is a direct, high-yielding precursor to 2,8-diazaspiro[4.5]decane systems[6]. When subjected to dehydrating conditions, it rapidly forms a spiro-anhydride intermediate. This intermediate serves as a divergent hub for library synthesis:

  • Spiro-Imides: Nucleophilic attack by primary amines or ammonia, followed by thermal dehydration, yields spiro-imides like 8-benzyl-2,8-diaza-spiro[4.5]decane-1,3-dione (CAS: 1463-48-5), a critical building block for platelet aggregation inhibitors[3][6].

  • Spiro-Lactones: Selective reduction of the anhydride yields oxa-spirocycles like 8-benzyl-2-oxa-8-aza-spiro[4.5]decan-3-one.

Experimental Protocol: Synthesis of 8-Benzyl-2,8-diaza-spiro[4.5]decane-1,3-dione

The following methodology outlines a self-validating protocol for converting the benchmarked compound into a diaza-spiro scaffold.

Scientific Causality & Self-Validation: This protocol utilizes a step-wise dehydration-amidation sequence. Acetic anhydride acts as both solvent and dehydrating agent, driving the equilibrium towards the cyclic anhydride by removing water as acetic acid. The protocol is self-validating because the intermediate anhydride must be confirmed via Infrared (IR) spectroscopy before the amine is introduced; failure to form the anhydride will result in a failed amidation.

Step-by-Step Methodology:

  • Anhydride Formation: Suspend 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous acetic anhydride (5.0 eq) under an inert nitrogen atmosphere. Heat the mixture to 80°C and stir for 2 hours.

  • Validation Check (Critical): Pull a 0.1 mL aliquot, concentrate it, and analyze via FT-IR. The disappearance of the broad carboxylic -OH stretch (2500–3300 cm⁻¹) and the appearance of characteristic dual anhydride C=O stretches (~1760 and 1800 cm⁻¹) validates that the spiro-anhydride intermediate has fully formed. Do not proceed until this is confirmed.

  • Solvent Swap: Concentrate the reaction mixture under reduced pressure to quantitatively remove excess acetic anhydride and acetic acid byproducts. Dissolve the crude spiro-anhydride in anhydrous Tetrahydrofuran (THF).

  • Imide Cyclization: Dropwise add aqueous ammonia (28% w/w) or a desired primary amine (1.5 eq) at 0°C. Stir at room temperature for 1 hour to allow ring-opening to the mono-amide. Subsequently, equip a Dean-Stark trap and reflux the mixture for 12 hours to drive the dehydrative ring closure.

  • Workup & Purification: Quench the reaction with distilled water and extract with Ethyl Acetate (3x). Wash the combined organic layers with saturated aqueous NaHCO₃. Causality of Wash: The mild base selectively deprotonates and removes any unreacted starting material or uncyclized mono-amide, ensuring the neutral spiro-imide remains in the organic layer. Dry over Na₂SO₄, concentrate, and purify via flash chromatography to yield the pure spiro-dione.

Workflow Visualization

SpiroSynthesis A 1-Benzyl-4-(carboxymethyl) piperidine-4-carboxylic acid (CAS: 40117-92-8) B Spiro-Anhydride Intermediate A->B Acetic Anhydride (5.0 eq) 80°C, Dehydration C 8-Benzyl-2,8-diaza- spiro[4.5]decane-1,3-dione (CAS: 1463-48-5) B->C 1. NH3 or R-NH2 (1.5 eq) 2. Reflux, Imidization D 8-Benzyl-2-oxa-8-aza- spiro[4.5]decan-3-one (CAS: 40118-00-1) B->D Selective Reduction (e.g., NaBH4)

Divergent synthetic workflow of Compound A into pharmacologically relevant spirocyclic scaffolds.

References

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. PubMed (NIH).
  • 1-BENZYLPIPERIDINE-4-CARBOXYLIC ACID | 10315-07-8. ChemicalBook.
  • Isonipecotic acid. Wikipedia.
  • Cas 1463-48-5, 8-BENZYL-2,8-DIAZA-SPIRO[4.5]DECANE-1,3-DIONE. LookChem.
  • Cas 336191-15-2, 8-BENZYL-2,8-DIAZA-SPIRO[4.5]DECANE. LookChem.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic Acid

This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regul...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established principles of chemical safety and hazardous waste management.

Hazard Identification and Risk Assessment

Assumed Hazards:

  • Skin Irritation: May cause redness and discomfort upon contact with skin.[1][2]

  • Eye Irritation: May cause serious eye irritation, potentially leading to damage if not addressed promptly.[1][2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]

Before beginning any disposal procedure, a thorough risk assessment should be conducted to identify potential hazards and implement appropriate control measures.

Personal Protective Equipment (PPE) and Safety Measures

To mitigate the risks associated with handling this compound, all personnel must use appropriate personal protective equipment.

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and irritation.[1]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles and splashes.[1][2]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if dust is generated.To prevent inhalation of airborne particles.[3]

All handling of 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid and its waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed by the EPA or exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.

Given the limited specific data on 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid, it is recommended to manage it as a hazardous chemical waste as a precautionary measure.

Key Segregation Practices:

  • Do not mix this waste with non-hazardous waste streams.[4]

  • Keep it segregated from other types of chemical waste, such as solvents, acids, and bases, to prevent unintended reactions.[5][6]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid.

Step 1: Container Selection

  • Choose a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid is recommended.[5][7]

  • The container must be in good condition, free from cracks or other damage.[6]

Step 2: Labeling

  • Properly label the waste container immediately upon the first addition of waste.[5][6]

  • The label must include the following information:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid". Avoid using abbreviations or chemical formulas.[6]

    • The accumulation start date.

    • The primary hazards (e.g., "Skin Irritant," "Eye Irritant").

Step 3: Accumulation and Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][7]

  • The container must be kept closed at all times, except when adding waste.[6][7]

  • Ensure secondary containment is in place to capture any potential leaks or spills. This can be a larger, chemically resistant tub or tray.[4]

  • Store the waste away from heat sources and direct sunlight.[5]

Step 4: Arranging for Disposal

  • Once the container is full or has been in accumulation for the maximum allowable time (consult your institution's specific guidelines, often up to one year), arrange for its disposal.[7]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[1][5]

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[5]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate the immediate area if the spill is large or if there is a risk of inhalation.

  • Alert your supervisor and EHS department.

  • If you are trained and it is safe to do so, clean up the spill using an appropriate spill kit.

    • Wear the appropriate PPE.

    • For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.[3]

    • For solutions, use an inert absorbent material to contain the spill.

  • Decontaminate the area with soap and water after the bulk of the spill has been cleaned up.

  • Dispose of all cleanup materials as hazardous waste.

Disposal Workflow Diagram

G cluster_0 Waste Generation & Characterization cluster_1 Containerization & Labeling cluster_2 Storage & Accumulation cluster_3 Final Disposal gen Generate 1-Benzyl-4- (carboxymethyl)piperidine-4- carboxylic acid waste char Characterize as 'Hazardous Waste' (Precautionary) gen->char cont Select compatible, leak-proof container char->cont labeling Label with 'Hazardous Waste', full chemical name, and date cont->labeling store Store in designated Satellite Accumulation Area labeling->store contain Use secondary containment store->contain close Keep container closed store->close pickup Contact EHS or licensed waste disposal company for pickup store->pickup transport Waste is transported to a permitted TSDF pickup->transport

Caption: Decision workflow for the proper disposal of 1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.Labor Security.
  • Disposal of Chemical Waste.Safety Office.
  • EPA Hazardous Waste Regulations.Study.com.
  • How to Properly Manage Hazardous Waste Under EPA Regulations.[Source not provided].
  • Hazardous Chemical Waste Management Guidelines.Columbia University Research.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.University of Pennsylvania EHRS.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.American Chemistry Council.
  • Laboratory Hazardous Waste Disposal Guideline – HS321.UNSW Sydney.
  • Steps in Complying with Regulations for Hazardous Waste.US EPA.
  • B5826 - 1-Benzylpiperidine-4-carboxylic Acid - SAFETY DATA SHEET.TCI EUROPE N.V. (2025, April 3).
  • 1-Benzylpiperidine-4-carboxylic acid - Safety Data Sheet.Synquest Labs.
  • Piperidine-4-carboxylic acid - Safety Data Sheet.Apollo Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid
Reactant of Route 2
1-Benzyl-4-(carboxymethyl)piperidine-4-carboxylic acid
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